Ethyl 6-methyl-2-phenylnicotinate
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Overview
Description
Ethyl 6-methyl-2-phenylnicotinate is an organic compound with the molecular formula C15H15NO2. It is an ester derivative of nicotinic acid, characterized by the presence of a phenyl group at the second position and a methyl group at the sixth position of the nicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-2-phenylnicotinate typically involves the esterification of 6-methyl-2-phenylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methyl-2-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: 6-methyl-2-phenylnicotinic acid.
Reduction: 6-methyl-2-phenylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Ethyl 6-methyl-2-phenylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-phenylnicotinate involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
- Ethyl 2-methyl-6-phenylnicotinate
- Ethyl 2-methyl-3-phenylnicotinate
- Ethyl 6-methyl-3-phenylnicotinate
Comparison: Ethyl 6-methyl-2-phenylnicotinate is unique due to the specific positioning of the methyl and phenyl groups on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties compared to its isomers. For instance, the position of the phenyl group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
ethyl 6-methyl-2-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-3-18-15(17)13-10-9-11(2)16-14(13)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI Key |
VIVYUASSKZZJRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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